![molecular formula C12H9FN4S B2503113 3-(4-Fluorophenyl)-6-methylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 852373-64-9](/img/structure/B2503113.png)
3-(4-Fluorophenyl)-6-methylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 3-(4-Fluorophenyl)-6-methylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazine is a derivative of pyridazine, which is a class of compounds known for their diverse applications in the field of agriculture as well as in pharmaceuticals. While the specific compound is not directly mentioned in the provided papers, the related structures and activities of similar compounds can offer insights into its potential properties and uses. For instance, fluorine-containing 1,2,4-triazolo[4,3-b]pyridazines have been synthesized and evaluated for their central nervous system (CNS) activity, showing mild stimulant effects . Additionally, pyridazine derivatives have been reported to possess various agrochemical uses, such as being molluscicidal, anti-feedant, insecticidal, herbicidal, and plant growth regulators .
Synthesis Analysis
The synthesis of related fluorine-containing 1,2,4-triazolo[4,3-b]pyridazines typically involves the condensation of 4-amino-(4H)-1,2,4-triazole with fluorinated beta-diketones in glacial acetic acid . Another related compound, 3-Methyl-6-[3-(trifluoromethyl)phenyl]-1,2,4-triazolo[4,3-b]pyridazine, was synthesized and labeled with carbon-14 for pharmacological studies, indicating the interest in labeling these compounds for absorption and metabolism studies .
Molecular Structure Analysis
The molecular structure of pyridazine derivatives can be complex, with the potential for various substituents that can affect their physical and chemical properties. For example, the 6-Chloro-3-[(4-fluorophenoxy)methyl][1, 2, 4]triazolo[4,3-b]pyridazine compound was confirmed by single crystal X-ray structural analysis, which revealed intermolecular hydrogen bond interactions within the structure . These interactions were further analyzed using Hirshfeld surface analysis and 2D fingerprint plots to understand the percentage of each type of contact within the structure.
Chemical Reactions Analysis
While the specific chemical reactions of this compound are not detailed in the provided papers, the general reactivity of pyridazine derivatives can be inferred. The presence of fluorine atoms in the structure can influence the reactivity due to their electronegativity, potentially affecting the compound's interaction with biological targets or other chemicals .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridazine derivatives are characterized by various analytical techniques, including melting point determination, nitrogen analysis, infrared spectroscopy (IR), proton nuclear magnetic resonance (1H NMR), and fluorine nuclear magnetic resonance (19F NMR) . These properties are crucial for understanding the behavior of the compounds in different environments and for their potential applications. The computational analysis, such as density functional theory (DFT) calculations, can also provide insights into the electronic structure of the compounds, as seen in the analysis of frontier molecular orbitals (HOMO-LUMO) and molecular electrostatic potential (MEP) maps .
Applications De Recherche Scientifique
Synthesis and Characterization
The synthesis and characterization of 3-(4-Fluorophenyl)-6-methylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazine and its derivatives have been extensively studied, demonstrating their potential in various scientific research areas. These compounds have been synthesized through various methods, including crystal structure characterization, Density Functional Theory (DFT) calculations, Hirshfeld surface analysis, and 3D energy frameworks. These studies provide a foundational understanding of the molecular structure and properties of these compounds, making them subjects of interest for further biological and pharmaceutical applications (Sallam et al., 2021; Sallam et al., 2021).
Biological Activity
Investigations into the biological activities of this compound derivatives have revealed significant findings. These compounds have shown potential as cardiovascular agents, exhibiting coronary vasodilating and antihypertensive activities (Sato et al., 1980). Additionally, certain derivatives have been identified as nonsedating anxiolytics in rodents and primates, indicating a unique efficacy profile that distinguishes them from nonselective agonists (Atack et al., 2006).
Antitumor Activity
The antitumor activities of certain this compound derivatives have also been explored, with some compounds exhibiting moderate to excellent growth inhibition against various cancer cell lines (Bhat et al., 2009).
Agrochemical Applications
Moreover, the agrochemical applications of pyridazine derivatives, including those similar to this compound, have been investigated. These compounds are used in the agriculture field as molluscicides, anti-feedants, insecticides, herbicides, plant growth regulators, and other agrochemical uses. Their synthesis, structure elucidation, and docking studies against fungi pathogens like Fusarium oxysporum highlight their potential in addressing agricultural challenges (Sallam et al., 2022).
Orientations Futures
The study and development of triazolopyridazine derivatives is an active area of research, given their potential biological activities . Future research could involve the synthesis and characterization of this compound, investigation of its biological activity, and optimization of its properties for potential applications.
Mécanisme D'action
Target of Action
Compounds in the [1,2,4]triazolo[4,3-a]pyrazine class have been studied for their inhibitory activities toward c-Met/VEGFR-2 kinases . These kinases play crucial roles in cell proliferation and angiogenesis, making them important targets in cancer therapy .
Biochemical Pathways
The inhibition of c-Met and VEGFR-2 can affect multiple biochemical pathways involved in cell proliferation and angiogenesis . This can lead to the inhibition of cancer cell growth and the induction of apoptosis .
Pharmacokinetics
In silico pharmacokinetic studies have been conducted on similar compounds .
Result of Action
The inhibition of c-Met and VEGFR-2 can lead to the inhibition of cancer cell growth and the induction of apoptosis . This can result in the reduction of tumor size and potentially the inhibition of metastasis .
Propriétés
IUPAC Name |
3-(4-fluorophenyl)-6-methylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FN4S/c1-18-11-7-6-10-14-15-12(17(10)16-11)8-2-4-9(13)5-3-8/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPCFNQOHQBHUHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN2C(=NN=C2C3=CC=C(C=C3)F)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

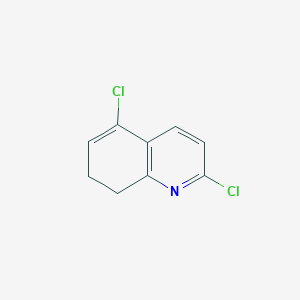
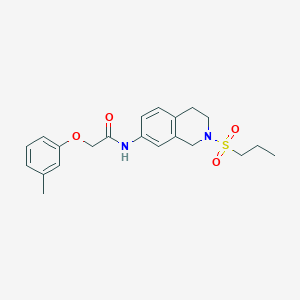
![5-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methoxy-4-methylbenzene-1-sulfonamide](/img/structure/B2503033.png)
![3-(9H-Fluoren-9-ylmethoxycarbonylamino)-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid](/img/structure/B2503034.png)
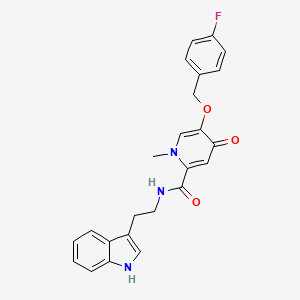
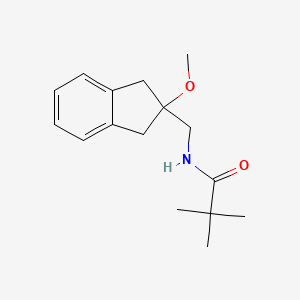
![Ethyl 7,8-dimethyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate](/img/structure/B2503040.png)


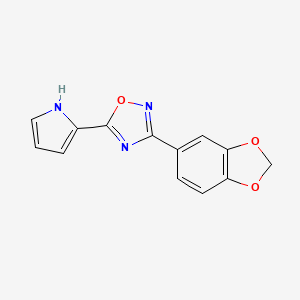
![2-[({3-Bromoimidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]benzoic acid hydrobromide](/img/structure/B2503049.png)
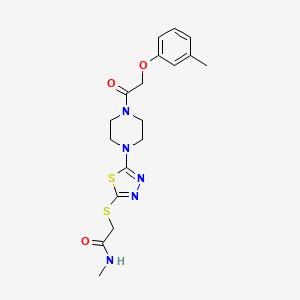

![N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2503053.png)